2,4-Bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications due to their structural similarity to naturally occurring nucleotides
Preparation Methods
The synthesis of 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamine with aromatic aldehydes under specific reaction conditions . The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture. The resulting product is then purified using techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA interactions and enzyme inhibition.
Medicine: Benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, inhibiting their function. This interaction is facilitated by the compound’s structural similarity to nucleotides, allowing it to interfere with DNA replication and protein synthesis . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various kinases .
Comparison with Similar Compounds
Similar compounds to 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE include other benzimidazole derivatives such as:
1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole: Known for its antiviral activity.
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Polyhalogenobenzimidazoles: These compounds exhibit inhibitory activity against various enzymes.
The uniqueness of 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific structural configuration, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C22H15F2N3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15F2N3/c23-16-9-5-14(6-10-16)19-13-21(15-7-11-17(24)12-8-15)27-20-4-2-1-3-18(20)25-22(27)26-19/h1-13,21H,(H,25,26) |
InChI Key |
HHEHXCXJKKFDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.